molecular formula C19H11Cl2N3OS B244571 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide

カタログ番号 B244571
分子量: 400.3 g/mol
InChIキー: PYXLEOFVZFNJST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide, also known as BTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases, phosphatases, and proteases.

作用機序

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide exerts its inhibitory activity by binding to the active sites of specific enzymes, including protein kinases, phosphatases, and proteases. By binding to these enzymes, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide prevents them from carrying out their normal functions, which can lead to the inhibition of cell growth, the reduction of amyloid beta plaque accumulation, and the protection of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to exhibit potent inhibitory activity against a variety of enzymes, which can lead to a range of biochemical and physiological effects. In cancer research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to reduce the accumulation of amyloid beta plaques in the brain, which can improve cognitive function. In Parkinson's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which can improve motor function.

実験室実験の利点と制限

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has several advantages for lab experiments, including its potent inhibitory activity against a variety of enzymes, its ability to target specific enzymes, and its potential therapeutic applications in various diseases. However, there are also limitations to using N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

将来の方向性

There are several future directions for N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide research, including the identification of new therapeutic applications, the development of more potent and selective inhibitors, and the investigation of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide and its potential for clinical use.

合成法

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to form the intermediate product, which is subsequently treated with 3-chloro-4-fluoroaniline to yield the final product, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide.

科学的研究の応用

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases and phosphatases. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

特性

分子式

C19H11Cl2N3OS

分子量

400.3 g/mol

IUPAC名

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C19H11Cl2N3OS/c20-14-10-11(23-18(25)13-4-3-9-22-17(13)21)7-8-12(14)19-24-15-5-1-2-6-16(15)26-19/h1-10H,(H,23,25)

InChIキー

PYXLEOFVZFNJST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl

正規SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。